Cas no 1550464-41-9 (((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol)

((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol 化学的及び物理的性質
名前と識別子
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- ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
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- インチ: 1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1
- InChIKey: TUXJNNNBUMTWCS-MNOVXSKESA-N
- ほほえんだ: C([C@H]1C[C@]1(CN)C1=CC=CC=C1)O
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301572-1g |
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol |
1550464-41-9 | 95% | 1g |
$638 | 2023-02-17 | |
Chemenu | CM301572-1g |
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol |
1550464-41-9 | 95% | 1g |
$638 | 2021-06-15 |
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanolに関する追加情報
Comprehensive Overview of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol (CAS No. 1550464-41-9)
The compound ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol (CAS No. 1550464-41-9) is a chiral cyclopropane derivative with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a phenylcyclopropyl core and functional groups like aminomethyl and methanol, makes it a valuable intermediate for drug discovery and material science. Researchers are increasingly interested in its stereoselective properties, which are critical for developing enantiomerically pure therapeutics.
In recent years, the demand for chiral building blocks like ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol has surged due to their role in designing targeted therapies. This compound’s cyclopropyl ring enhances metabolic stability, a key factor in optimizing drug candidates. Its aminomethyl group also offers versatility for further derivatization, aligning with trends in fragment-based drug design and click chemistry applications.
From an industrial perspective, CAS No. 1550464-41-9 is synthesized via asymmetric catalysis, a hotspot in green chemistry. Innovations in enantioselective synthesis have reduced production costs, addressing scalability challenges. This aligns with the growing focus on sustainable chemistry and atom economy—topics frequently searched in academic and industrial forums.
The compound’s pharmacophore potential is another area of interest. Its rigid phenylcyclopropyl scaffold mimics bioactive conformations, making it a candidate for CNS-targeting drugs. Recent studies explore its utility in neuroprotective agents, a trending topic due to rising neurodegenerative disease research. Users often search for “chiral amines in drug development” or “cyclopropane derivatives”, highlighting its relevance.
Analytical characterization of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol involves advanced techniques like HPLC chiral separation and NMR spectroscopy. These methods ensure purity, a critical factor for regulatory compliance in pharmaceuticals. Discussions on “HPLC method development for chiral compounds” frequently cite similar structures, underscoring its practical importance.
In summary, CAS No. 1550464-41-9 exemplifies the intersection of stereochemistry and medicinal chemistry. Its applications span from preclinical research to industrial-scale synthesis, driven by advancements in catalytic asymmetric synthesis. As the scientific community prioritizes precision medicine and green synthesis, this compound’s role is poised to expand, answering frequent queries like “chiral intermediates for APIs” and “sustainable chiral catalysts”.
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